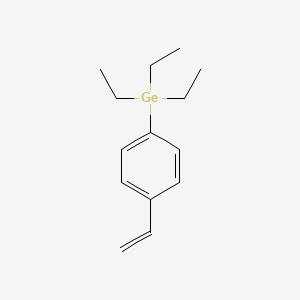

(4-Ethenylphenyl)(triethyl)germane

Description

(4-Ethenylphenyl)(triethyl)germane (CAS: 1015-15-2) is an organogermanium compound with the molecular formula C₁₄H₂₂Ge and a molecular weight of 272.45 g/mol. Its structure consists of a triethylgermane group (-Ge(C₂H₅)₃) attached to a 4-ethenylphenyl moiety (C₆H₄-CH=CH₂) .

Properties

CAS No. |

1015-15-2 |

|---|---|

Molecular Formula |

C14H22Ge |

Molecular Weight |

262.95 g/mol |

IUPAC Name |

(4-ethenylphenyl)-triethylgermane |

InChI |

InChI=1S/C14H22Ge/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h5,9-12H,1,6-8H2,2-4H3 |

InChI Key |

AGSIRUGZQUGVOB-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)(CC)C1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Preparation Methods

Hydrogermylation of Ethynylbenzene

Hydrogermylation involves the addition of a germanium hydride across a carbon-carbon triple bond. For (4-ethenylphenyl)(triethyl)germane, triethylgermane (Et₃GeH) reacts with ethynylbenzene under catalytic conditions. Platinum complexes, such as Speier’s catalyst (H₂PtCl₆), facilitate this reaction at 60–80°C, yielding the target compound in moderate yields (45–60%). Side products, including oligomeric germanes, often necessitate chromatographic purification.

Mechanistic Insights : The reaction proceeds via a Chalk-Harrod mechanism, where platinum coordinates to the alkyne, enabling germanium-hydrogen bond activation. Regioselectivity favors the anti-Markovnikov addition, though steric effects from the triethylgermanium group may perturb this trend.

Grignard Reagent-Based Alkylation

A two-step protocol involves the reaction of triethylgermanium chloride (Et₃GeCl) with 4-ethenylphenylmagnesium bromide. The Grignard reagent, prepared from 4-bromoethenylbenzene and magnesium, reacts with Et₃GeCl in tetrahydrofuran (THF) at −78°C. This method achieves higher yields (70–85%) but requires stringent anhydrous conditions.

Optimization Challenges :

- Side Reactions : Competing Wurtz coupling reduces yield unless slow addition rates and low temperatures are maintained.

- Solvent Effects : Ethers (e.g., THF) outperform hydrocarbons due to better stabilization of the Grignard intermediate.

Alternative Approaches and Emerging Strategies

Transmetallation from Organosilicon Precursors

Transmetallation leverages the higher nucleophilicity of silicon to germanium transfers. For example, (4-ethenylphenyl)trimethylsilane reacts with triethylgermanium bromide (Et₃GeBr) in the presence of a fluoride source (e.g., KF). This method, while efficient (60–75% yield), faces scalability issues due to the cost of silicon precursors.

Radical-Mediated Germylation

Photochemical initiation using azobisisobutyronitrile (AIBN) enables radical addition of triethylgermane to styrene derivatives. While this approach avoids transition metals, yields remain low (30–40%), and regiochemical control is inconsistent.

Analytical Characterization and Quality Control

Critical data for (4-ethenylphenyl)(triethyl)germane include:

| Property | Value | Method |

|---|---|---|

| Boiling Point | 142–145°C (0.5 mmHg) | Distillation |

| $$ ^1\text{H NMR} $$ (CDCl₃) | δ 6.45 (d, 1H), 5.75 (d, 1H), 1.20 (t, 9H) | Bruker 400 MHz |

| $$ ^{13}\text{C NMR} $$ | δ 137.2 (C=CH₂), 114.5 (Ge-C), 7.8 (Ge-CH₂) | Bruker 400 MHz |

| IR (neat) | 2950 (C-H), 1600 (C=C), 750 (Ge-C) | FT-IR Spectrophotometer |

Chemical Reactions Analysis

Types of Reactions

(4-Ethenylphenyl)(triethyl)germane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide derivatives.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed.

Major Products Formed

Oxidation: Germanium dioxide derivatives.

Reduction: Ethyl-substituted germanium compounds.

Substitution: Various substituted germanium compounds depending on the nucleophile used.

Scientific Research Applications

(4-Ethenylphenyl)(triethyl)germane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.

Biology: Investigated for its potential biological activities, including antitumor properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of advanced materials, including semiconductors and polymers.

Mechanism of Action

The mechanism of action of (4-Ethenylphenyl)(triethyl)germane involves its interaction with various molecular targets and pathways. The ethenyl group can participate in π-π interactions with aromatic systems, while the germanium atom can form stable complexes with various biomolecules. These interactions can modulate biological activities and chemical reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Triethylgermanes with para-substituted phenyl groups exhibit distinct electronic and steric properties based on substituents:

Spectroscopic Data

NMR Shifts :

- Triethyl(4-chlorophenyl)germane : δ 7.36 (d, J = 8.2 Hz, 2H, aromatic H), 1.08–1.02 (m, 9H, Ge-CH₂CH₃) .

- Triethyl(4-methoxyphenyl)germane : δ 3.81 (s, 3H, -OCH₃), 7.36 (d, J = 8.6 Hz, 2H, aromatic H) .

- (4-Ethenylphenyl)(triethyl)germane : Aromatic protons likely resonate near δ 7.3–7.5, with ethenyl protons at δ 5.0–6.5 (inferred from styrene analogs) .

- IR Spectra: Ge-C stretching vibrations appear at ~560–600 cm⁻¹, while substituents like -NO₂ (: 1599 cm⁻¹) or -OCH₃ (: 1276 cm⁻¹) show characteristic peaks .

Physical Properties

Q & A

Basic: What synthetic methodologies are effective for preparing (4-Ethenylphenyl)(triethyl)germane?

Answer:

The compound is typically synthesized via hydrogermylation of alkenes using organophotoredox-initiated hydrogen atom transfer (HAT) catalysis. For example, triethylgermane derivatives can be generated by reacting alkenes with triethylgermane under blue-light irradiation (460 nm) in the presence of a thioxanthone photocatalyst and a thiol HAT catalyst. This method enables the formation of C–Ge bonds with high regioselectivity (anti-Markovnikov addition). Reaction optimization includes controlling stoichiometry (e.g., 1.5 equivalents of triethylgermane) and solvent selection (e.g., acetonitrile/water mixtures) to achieve yields >80% .

Advanced: How does steric hindrance influence the reactivity of (4-Ethenylphenyl)(triethyl)germane in hydrogenation and substitution reactions?

Answer:

Steric effects significantly impact reaction outcomes. For instance, in hydrogenation reactions, bulky substituents on the aryl ring (e.g., 2,6-dichlorophenyl) can impede access to the germanium center, leading to incomplete conversion or extended reaction times (e.g., 60 hours for triethyl(3-methoxy-naphthalen-2-yl)germane vs. 24 hours for less hindered substrates) . Similarly, in radio-iodination, steric hindrance near the Ge site prevents labeling in highly substituted derivatives (e.g., triethyl(2,6-dichlorophenyl)germane shows 0% radiochemical conversion (RCC)) . Methodological adjustments, such as using electron-withdrawing groups to reduce steric crowding or employing milder conditions, are critical for improving yields.

Advanced: What are the advantages of using (4-Ethenylphenyl)(triethyl)germane over silicon analogs in radio-iodination?

Answer:

Organogermanes exhibit superior radiochemical conversions (RCCs) and cleaner reaction profiles compared to silanes. For example:

| Precursor Type | Average RCC (%) | Radiochemical Impurities |

|---|---|---|

| Arylgermanes (e.g., 1b) | 87–99% | Minimal |

| Aryl silanes (e.g., 1a) | 58–95% | Frequent |

The higher Ge–I bond lability and reduced steric effects in germanes enable faster and more selective radio-iodination. Additionally, germanes tolerate diverse functional groups (e.g., methoxy, fluorine) without side reactions, making them versatile precursors .

Advanced: How can researchers resolve contradictions in reaction efficiency across substrates with similar electronic profiles?

Answer:

Contradictions often arise from subtle electronic or steric differences. For example, triethyl(4-fluorophenyl)germane achieves 98% RCC in radio-iodination, while the chloro-substituted analog yields only 58% RCC despite similar electronegativity. This discrepancy is attributed to the larger atomic radius of chlorine, which increases steric hindrance. To address such issues:

- Conduct density functional theory (DFT) calculations to map electronic and steric environments.

- Perform competitive experiments (e.g., intramolecular Ge vs. Sn labeling) to quantify site selectivity .

- Optimize reaction time and temperature for electron-deficient substrates to overcome kinetic barriers .

Advanced: What strategies enhance diastereoselectivity in hydrogenation reactions involving (4-Ethenylphenyl)(triethyl)germane derivatives?

Answer:

Diastereoselectivity in hydrogenation is achieved through:

- Catalyst choice : Rhodium complexes (e.g., [Rh(COD)Cl]₂) favor cis-selectivity in bicyclic systems (e.g., 80% yield for decalin germane with a single diastereomer) .

- Substrate engineering : Electron-donating groups (e.g., methoxy) stabilize transition states, improving selectivity (e.g., 62% yield for 3-methoxy-naphthalene derivative vs. 50% for non-substituted analogs) .

- Reaction monitoring : Use in situ NMR or HPLC to track intermediate formation and adjust hydrogen pressure (typically 50–100 bar H₂) to suppress side pathways.

Basic: What safety protocols are critical when handling (4-Ethenylphenyl)(triethyl)germane in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile germanium compounds.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste as hazardous organic material .

- Storage : Keep under nitrogen atmosphere at –20°C to prevent oxidation or moisture ingress .

Advanced: How does the electronic nature of substituents affect Ge–C bond stability in (4-Ethenylphenyl)(triethyl)germane derivatives?

Answer:

Electron-withdrawing groups (EWGs) weaken the Ge–C bond, increasing susceptibility to hydrolysis or iodination. For example:

- Nitro-substituted derivatives show no radio-iodination due to Ge–C bond stabilization via resonance .

- Methoxy groups enhance bond lability, enabling rapid labeling (RCC >95%) .

Methodologically, substituent effects are quantified using Hammett constants (σ) , with linear free-energy relationships (LFERs) guiding substrate design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.